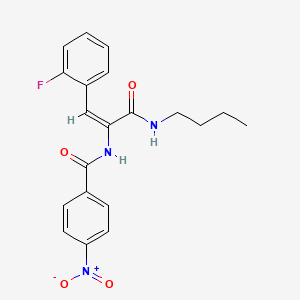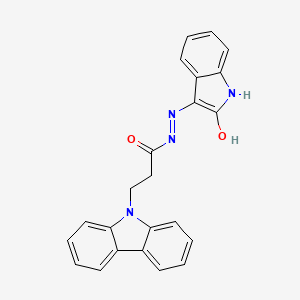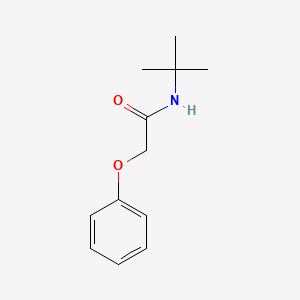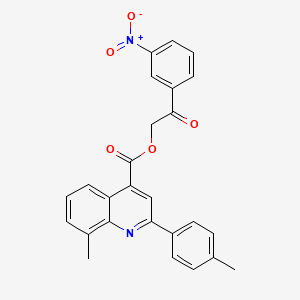
5-Bromo-N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)furan-2-carboxamide is a complex organic compound with the molecular formula C15H13BrCl3N3O2S. It is known for its unique structure, which includes a furan ring, a bromine atom, and a trichloromethyl group.
Preparation Methods
The synthesis of 5-Bromo-N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromine atom: Bromination of the furan ring is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Attachment of the trichloromethyl group: This step involves the reaction of the brominated furan with trichloromethyl reagents under controlled conditions.
Formation of the thiourea derivative: The final step involves the reaction of the intermediate with phenyl isothiocyanate to form the desired compound.
Chemical Reactions Analysis
5-Bromo-N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.
Scientific Research Applications
5-Bromo-N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
5-Bromo-N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)furan-2-carboxamide can be compared with other similar compounds, such as:
5-Bromo-1,2,3-trichlorobenzene: This compound is used as an intermediate in the synthesis of isoxazole derivatives and has applications in controlling parasites.
5-Bromo-1,2,3-triazines: These compounds undergo nucleophilic aromatic substitution reactions and are used as precursors to biologically important molecules.
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
303061-96-3 |
|---|---|
Molecular Formula |
C14H11BrCl3N3O2S |
Molecular Weight |
471.6 g/mol |
IUPAC Name |
5-bromo-N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H11BrCl3N3O2S/c15-10-7-6-9(23-10)11(22)20-12(14(16,17)18)21-13(24)19-8-4-2-1-3-5-8/h1-7,12H,(H,20,22)(H2,19,21,24) |
InChI Key |
GTJIFPKPFXZTAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11989225.png)




![Urea, N-(3,4-dichlorophenyl)-N'-[4-(1-methylpropyl)phenyl]-](/img/structure/B11989245.png)
![4-methyl-2-oxo-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11989250.png)
![N'-(2-thienylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11989264.png)
![2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11989283.png)
![9-Chloro-5-cyclohexyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11989286.png)


![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B11989305.png)

